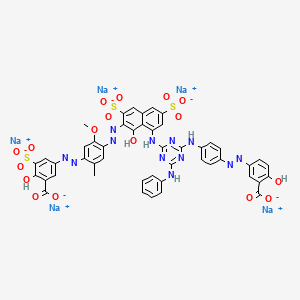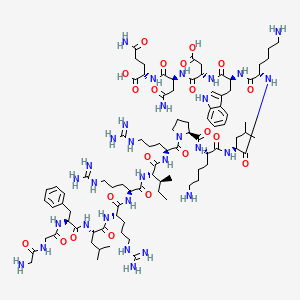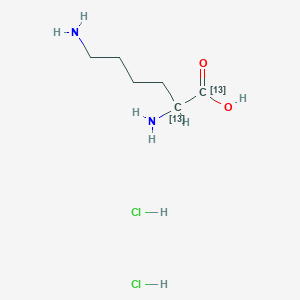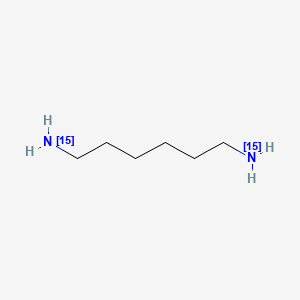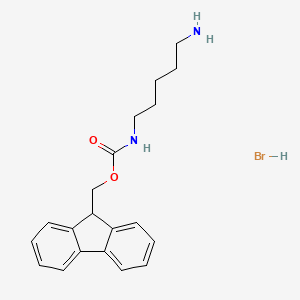![molecular formula C9H9BO2S B1611851 (3-メチルベンゾ[b]チオフェン-2-イル)ボロン酸 CAS No. 912331-27-2](/img/structure/B1611851.png)
(3-メチルベンゾ[b]チオフェン-2-イル)ボロン酸
概要
説明
(3-Methylbenzo[b]thiophen-2-yl)boronic acid is an organic compound with the molecular formula C9H9BO2S It is a boronic acid derivative of benzo[b]thiophene, which is a sulfur-containing heterocycle
科学的研究の応用
(3-Methylbenzo[b]thiophen-2-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are typically involved in the formation of reversible covalent complexes with proteins, enzymes, and receptors, which can influence the function of these targets .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The bioavailability of boronic acids can be influenced by various factors, including their physicochemical properties, formulation, and the biological environment .
Result of Action
The effects of boronic acids can vary widely depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Methylbenzo[b]thiophen-2-yl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the stability and reactivity of boronic acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzo[b]thiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated benzo[b]thiophene derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where a halogenated benzo[b]thiophene reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature to 100°C, and in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (3-Methylbenzo[b]thiophen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
(3-Methylbenzo[b]thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Boranes and Boronate Esters: Formed through reduction reactions.
類似化合物との比較
Similar Compounds
Benzo[b]thiophen-2-ylboronic acid: Similar structure but lacks the methyl group at the 3-position.
2-Methylbenzo[b]thiophen-3-ylboronic acid: Similar structure but with the boronic acid group at a different position.
Thiophene-2-boronic acid: A simpler thiophene derivative with a boronic acid group.
Uniqueness
(3-Methylbenzo[b]thiophen-2-yl)boronic acid is unique due to the presence of both the methyl group and the boronic acid group on the benzo[b]thiophene ring
特性
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWLIEDSUBZBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2S1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590216 | |
| Record name | (3-Methyl-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912331-27-2 | |
| Record name | (3-Methyl-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


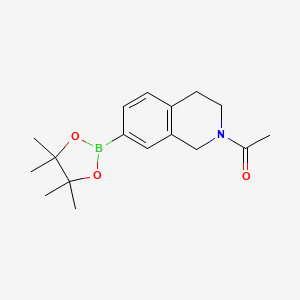
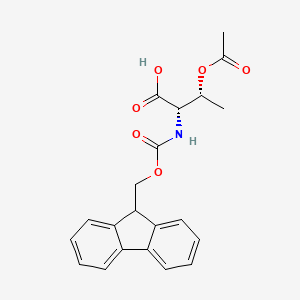
![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)
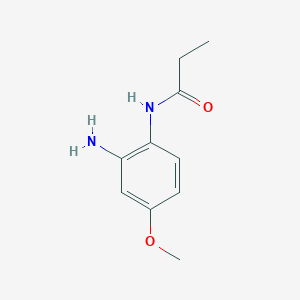
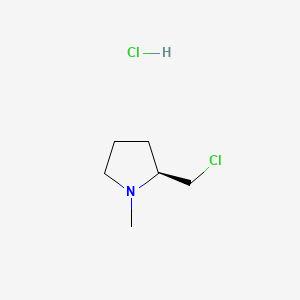
![N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide](/img/structure/B1611779.png)
